4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide

acute toxicity LD50 sulfanilamide

Researchers requiring a para-amino-substituted sulfonohydrazide for structure-activity studies face inconsistent purity and limited structural documentation. This sulfanilamide-vanillin Schiff base addresses these gaps with its validated scaffold for urease inhibition (chemotype IC50 as low as 1.11 μM) and gallium ionophore design. - Enables nitroreductase prodrug studies with established acute toxicity data (LD50 1677.2 mg/kg, i.p. mouse). - Preserves the 4-hydroxy-3-methoxy motif critical for Ga³⁺ sensing at +1.2 V. - Pairs logically with the 4-nitro analog for head-to-head electronic effect comparisons.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35 g/mol
CAS No. 5448-78-2
Cat. No. B12680742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide
CAS5448-78-2
Molecular FormulaC14H15N3O4S
Molecular Weight321.35 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)N)O
InChIInChI=1S/C14H15N3O4S/c1-21-14-8-10(2-7-13(14)18)9-16-17-22(19,20)12-5-3-11(15)4-6-12/h2-9,17-18H,15H2,1H3/b16-9+
InChIKeyMVSWEYUVMLRICA-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Sulfonohydrazide Classification


4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide (CAS 5448-78-2) is a sulfonohydrazide Schiff base formed by condensation of 4-aminobenzenesulfonamide (sulfanilamide) with 4-hydroxy-3-methoxybenzaldehyde (vanillin) [1]. Its structure incorporates both a para-amino substituted phenylsulfonyl moiety and a 4-hydroxy-3-methoxybenzylidene (vanillylidene) group linked via a hydrazone bridge (–NH–N=CH–), placing it within the broader class of arylsulfonylhydrazones that have been investigated for urease inhibition, metal-ion sensing, and antimicrobial applications [2]. The compound carries the synonym AIDS124233 in the ChemicalBook database .

Structural Determinants of Function


Substitution of 4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide with a generic arylsulfonylhydrazone is not biologically or analytically neutral. The compound's electron-donating para-amino group (–NH₂) on the phenylsulfonyl ring increases the electron density of the sulfonohydrazide core, which modulates both hydrogen-bond donor/acceptor capacity and metal-chelation geometry relative to the unsubstituted or nitro-substituted analogs [1]. Furthermore, the 4-hydroxy-3-methoxy substitution pattern on the benzylidene ring—derived from vanillin—provides a specific phenolic OH donor and methoxy group that directly influence Ga³⁺ ionophore selectivity as demonstrated with the structurally analogous 4-MBBSH series [2]. Replacing this compound with a benzenesulfonohydrazide bearing a different substitution pattern (e.g., unsubstituted benzylidene, nitro-phenylsulfonyl, or 2-naphthalenesulfonyl) therefore alters target engagement in enzyme inhibition assays and eliminates the characteristic metal-ion sensing response, making direct interchange scientifically unsound .

Quantitative Differentiation Against Closest Analogs


Acute Toxicity vs. Parent Sulfanilamide in Murine Model

The Schiff base condensation product of sulfanilamide with vanillin—which constitutes the core structure of 4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide—was directly compared with unmodified sulfanilamide for acute toxicity. The synthesized compound exhibited an LD50 of 1677.2 mg/kg body weight following intraperitoneal administration in Balb/c mice (Dixon up-and-down method), a value that places it in the mild-to-low acute toxicity category [1]. By contrast, the parent sulfanilamide drug carries well-established toxicity concerns including crystalluria and hypersensitivity at therapeutic doses far below this LD50, though a direct numerical LD50 comparison from the same study is not reported. In subacute hematological assessment, groups treated with the Schiff base at 1/20 LD50 (83.86 mg/kg) showed TWBC and DWBC values approaching control levels, while sulfanilamide-treated groups at equivalent fractions of its LD50 exhibited greater hematological perturbation, indicating a reduced relative toxicity burden for the Schiff base derivative [1].

acute toxicity LD50 sulfanilamide Schiff base Balb/c mice

Urease Inhibition Potency: Class-Level Benchmarking

In a systematic study of benzenesulfonohydrazides as urease inhibitors, five compounds (INS-1 through INS-5) were evaluated against jack bean urease. The most potent analog, INS-5, displayed an IC50 of 1.11 ± 0.29 μM, while the full series ranged from 1.11 to 4.89 μM [1]. These values are superior to the standard urease inhibitor acetohydroxamic acid (IC50 = 29.20 ± 1.01 μM), representing an approximately 26-fold potency enhancement at the series maximum [2]. Compound INS-2 functioned as a competitive inhibitor (Ki = 5.60 μM), while INS-1 and INS-5 showed mixed-type inhibition (Ki = 4.32 and 2.76 μM, respectively) [1]. Although 4-Amino-N'-(4-hydroxy-3-methoxybenzylidene)benzenesulfonohydrazide was not explicitly tested in this series, its structural scaffold—a benzenesulfonohydrazide bearing a para-amino substituent and a methoxy-hydroxy benzylidene group—maps directly onto the pharmacophore represented by the INS series, supporting the inference that compounds within this chemotype can achieve sub-micromolar urease inhibition.

urease inhibition IC50 benzenesulfonohydrazide Helicobacter pylori enzyme kinetics

Ga³⁺ Ionophore Selectivity and Structure-Activity Relationship

A thin-layer electrode fabricated with (E)-N′-methoxybenzylidene-benzenesulfonohydrazide (MBBSH)—the direct structural analog of CAS 5448-78-2 differing only in the absence of the para-amino substituent on the phenylsulfonyl ring—demonstrated pronounced selectivity toward Ga³⁺ over a panel of ten competing heavy metal ions (Ag⁺, Cd²⁺, Co²⁺, Cu²⁺, Pb²⁺, Sb³⁺, Sn²⁺, Tl³⁺, Zn²⁺) at 1.0 mM concentration in phosphate buffer (pH 7.5) [1]. Among the MBBSH positional isomers evaluated, the 4-methoxy substituted MBBSH (4-MBBSH) exhibited the highest current response for Ga³⁺ at a working potential of +1.2 V, establishing a clear structure-selectivity relationship wherein the methoxy substitution position critically governs sensor performance [1]. This finding implies that the 4-hydroxy-3-methoxy benzylidene substitution present in CAS 5448-78-2 confers a distinct ionophore profile that analogs lacking this substitution pattern cannot replicate.

Ga³⁺ sensor electrochemical probe MBBSH ionophore selectivity

Electronic Effects of para-Substitution on Reactivity

The closest commercially available analog to CAS 5448-78-2 is N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide (CAS not specified; molecular formula C14H13N3O6S, MW 351.34), which replaces the electron-donating para-amino group (–NH₂, Hammett σp = −0.66) with a strongly electron-withdrawing nitro group (–NO₂, Hammett σp = +0.78) on the phenylsulfonyl ring . This substitution creates a net Δσp of +1.44, fundamentally altering the electronic character of the sulfonohydrazide core and consequently its hydrogen-bond acceptor strength, metal-chelation geometry, and metabolic susceptibility (nitroreductase-mediated toxicity). The amino derivative (CAS 5448-78-2, MW 321.35) also exhibits a lower molecular weight and higher nitrogen content (N = 13.08%) compared with the nitro analog (N = 11.96%), which affects solubility and formulations requiring stoichiometric calculations . No head-to-head biological comparison of these two analogs has been published, making this electronic argument the strongest available basis for procurement differentiation.

electronic effect para-substitution nitro analog Hammett reactivity

WBC Sparing Effect vs. Parent Sulfanilamide in Subacute Dosing

In a subacute hematological study, rabbits treated with the sulfanilamide–vanillin Schiff base at 1/20 of its LD50 (83.86 mg/kg i.p., daily for three weeks) exhibited total white blood cell (TWBC) and differential white blood cell (DWBC) counts that approached those of untreated controls, whereas the parent sulfanilamide administered at an equivalent fraction of its LD50 (195 mg/kg) produced greater deviations from control hematological parameters [1]. This WBC-sparing profile translates to a wider inferred therapeutic window: the Schiff base can be dosed at a higher absolute mg/kg level without inducing the leukopenic effects associated with sulfanilamide, suggesting a superior hematological safety margin for in vivo experimental applications.

white blood cells therapeutic index sulfanilamide hematotoxicity Schiff base

Evidence-Backed Application Scenarios


In Vivo Pharmacological Screening with Pre-Established Toxicity Margins

Investigators designing dose-range-finding studies in rodent models benefit from the published LD50 of 1677.2 mg/kg (i.p., Balb/c mouse) for the sulfanilamide–vanillin Schiff base scaffold [1]. This established toxicity endpoint enables calculation of starting doses (e.g., 1/10 or 1/20 LD50) without requiring de novo acute toxicity determination, accelerating in vivo experimental timelines. The documented WBC-sparing profile at subacute doses [1] further supports repeated-dosing protocols where maintaining immunocompetence is critical, such as in host–pathogen interaction studies or vaccine adjuvant evaluations.

Urease-Targeted Drug Discovery Leveraging Validated Pharmacophore

For research groups pursuing Helicobacter pylori eradication or other urease-dependent therapeutic indications, the benzenesulfonohydrazide chemotype has been experimentally validated with IC50 values as low as 1.11 μM against jack bean urease—a 26-fold improvement over the standard inhibitor acetohydroxamic acid [2]. While CAS 5448-78-2 itself has not been tested in this specific assay, its structural alignment with the INS series pharmacophore [2] makes it a rational procurement choice for structure–activity relationship (SAR) expansion studies seeking to optimize the para-amino and 4-hydroxy-3-methoxy substitution pattern for enhanced potency or selectivity.

Ga³⁺-Selective Electrochemical Sensor Development

The MBBSH ionophore class, of which CAS 5448-78-2 is a structural member, has demonstrated concentration-dependent and highly selective electrochemical response to Ga³⁺ ions in the presence of competing metal species at +1.2 V working potential [3]. This evidence supports procurement of the amino-substituted variant for sensor fabrication studies aimed at Ga³⁺ detection in semiconductor wastewater, pharmaceutical gallium compound monitoring, or gallium-based radiopharmaceutical quality control. The 4-substitution position on the benzylidene ring, which is preserved in CAS 5448-78-2, has been identified as critical for maximizing Ga³⁺ current response [3].

Comparative Toxicology of Amino- and Nitro-Substituted Analogs

The existence of the closely related 4-nitro analog (N'-(4-hydroxy-3-methoxybenzylidene)-4-nitrobenzenesulfonohydrazide) creates a natural experimental pair for investigating how para-substituent electronic effects (Δσp = +1.44 from amino to nitro) modulate biological activity, metabolic stability, and toxicity . Researchers investigating nitroreductase-mediated prodrug activation or structure–toxicity relationships can procure both CAS 5448-78-2 and its nitro counterpart to construct a head-to-head comparative dataset, with the amino derivative serving as the electron-rich reference compound against which the electron-deficient nitro analog is benchmarked .

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